molecular formula C22H23NO4 B4644366 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide

Cat. No. B4644366
M. Wt: 365.4 g/mol
InChI Key: NJODCZBYSKQCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide, also known as BMDA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. BMDA is a derivative of coumarin, a naturally occurring compound found in various plants, which has been shown to possess various biological activities.

Mechanism of Action

The exact mechanism of action of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide is not fully understood. However, it is believed that 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide exerts its biological effects by modulating various signaling pathways in the cell. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has been shown to possess various biochemical and physiological effects. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has also been shown to reduce oxidative stress by increasing the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide is its easy synthesis and high purity, making it an ideal candidate for various laboratory experiments. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has also been shown to exhibit significant activity at low concentrations, making it a cost-effective option for various research studies. However, one of the limitations of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide is its poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide. One of the potential applications of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide is in the development of novel anticancer agents. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has been shown to exhibit significant activity against various cancer cell lines, making it a potential candidate for further studies. Another potential application of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide is in the development of novel antimicrobial agents. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has been shown to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics. Additionally, further studies are needed to understand the exact mechanism of action of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide and its potential applications in various fields of scientific research.

Scientific Research Applications

2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide is in the field of medicinal chemistry, where it has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide has also been shown to exhibit significant activity against various bacterial and fungal strains, making it a potential candidate for the development of novel antimicrobial agents.

properties

IUPAC Name

2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-18(26-13-20(24)23(3)4)21-15(2)17(22(25)27-19(21)11-14)12-16-8-6-5-7-9-16/h5-11H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJODCZBYSKQCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide
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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide
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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide
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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide
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2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide
Reactant of Route 6
2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide

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